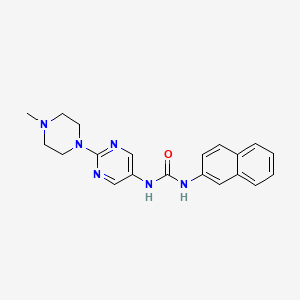
1-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-(naphthalen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-(naphthalen-2-yl)urea, also known as MNK1/2 inhibitor, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease (AD) Research
A novel class of 2,4-disubstituted pyrimidines has been designed and synthesized for dual cholinesterase and amyloid-β (Aβ)-aggregation inhibition, targeting multiple pathological routes in Alzheimer's disease (AD). These compounds, including variations with the 4-methylpiperazin-1-yl group, have shown potent inhibition activities. Specifically, one of the compounds demonstrated significant inhibition of human acetylcholinesterase (hAChE)-induced aggregation of Aβ(1-40) fibrils, highlighting the potential of this chemical framework in AD research and treatment strategies (T. Mohamed et al., 2011).
Molecular Self-Assembly and Polymorphism
Research on urea and thiourea derivatives has revealed insights into conformational adjustments through carbon-nitrogen bond rotation in molecular assemblies. This work, while not directly using the exact chemical structure , highlights the broader context of how similar urea derivatives can exhibit unique self-assembly and polymorphic behaviors. These findings contribute to our understanding of molecular interactions and the design of new materials with tailored properties (Nithi Phukan & J. Baruah, 2016).
Osteoporosis Treatment
Potent and selective antagonists of the αvβ3 receptor have been identified for the prevention and treatment of osteoporosis. Although the specific compound mentioned is not directly referenced, related research into pyrimidin-5-yl and naphthalen-2-yl urea derivatives has demonstrated significant potential in developing treatments for bone-related disorders. These findings emphasize the importance of such compounds in medical research, offering a foundation for future clinical applications (P. Coleman et al., 2004).
Antimicrobial Activity
A series of substituted quinazolines, including derivatives of 1-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-(naphthalen-2-yl)urea/thiourea, were synthesized and screened for antimicrobial activity against various bacterial strains. These compounds showed a broad spectrum of activity, indicating the potential of such chemical structures in developing new antimicrobial agents. This research contributes to the ongoing search for effective treatments against resistant microbial infections (Vipul M. Buha et al., 2012).
Eigenschaften
IUPAC Name |
1-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-naphthalen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-25-8-10-26(11-9-25)19-21-13-18(14-22-19)24-20(27)23-17-7-6-15-4-2-3-5-16(15)12-17/h2-7,12-14H,8-11H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZRCRPMCPSTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-(naphthalen-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-((4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2662950.png)
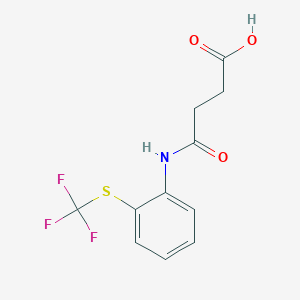


![N-[4-({(E)-[1-(3-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B2662956.png)
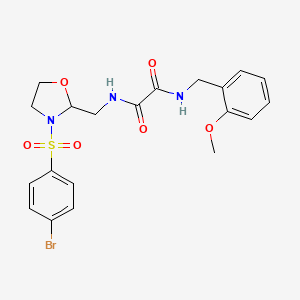
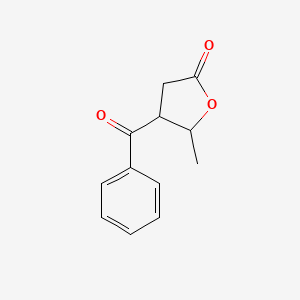


![4-[(Furan-2-ylmethyl)-amino]-phenol](/img/structure/B2662966.png)
![Ethyl 2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetate](/img/structure/B2662967.png)
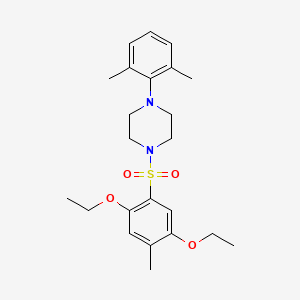
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2662969.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2662970.png)